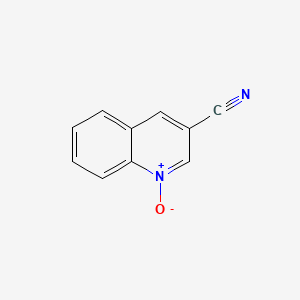

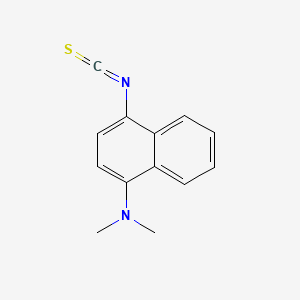

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine

Vue d'ensemble

Description

"Isothiocyanato-N,N-dimethylnaphthalen-1-amine" derivatives have been explored for their chemical and physical properties. Their synthesis, structural analysis, and reactivity form the basis of understanding their potential applications in various fields, excluding drug use and side effects.

Synthesis Analysis

The synthesis of isothiocyanate compounds can be achieved through several methods. One approach involves the reaction of primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide, yielding isothiocyanates with varying efficiencies (Rong et al., 2021). Another method involves a replacement reaction of phenyl isothiocyanate and corresponding amines, providing a low-toxicity and cost-effective route to synthesize complex isothiocyanates (Zhu & Li, 2021).

Molecular Structure Analysis

The molecular structure of isothiocyanato compounds can significantly affect their chemical and physical properties. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to more planar structures, affecting their fluorescence properties and reactivity (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

Isothiocyanates are known for their reactivity towards nucleophiles, forming thioureas when reacted with amines. This reactivity is utilized in synthesizing various sulfur-containing compounds and in applications requiring specific functional group transformations (Gan et al., 2020).

Applications De Recherche Scientifique

Photochemical Electron Transfer in Organic Chemistry

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine is involved in photochemical electron transfer reactions with α,β-unsaturated carboxylates, demonstrating its utility in organic synthesis (Jahjah et al., 2011).

Polymer Chemistry

This compound plays a significant role in the polymerization process. For instance, its derivatives were used in the synthesis of conjugated polymers with rhodium and palladium complexes, highlighting its importance in materials science (Rodríguez & Tejedor, 2007).

Fluorination Chemistry

The compound's reactivity was studied in electrophilic fluorination reactions. This research is pivotal in understanding the chemical behavior of this compound in the presence of different reagents (Sorokin et al., 2013).

Analytical Chemistry

It has applications in analytical chemistry, as seen in the analysis of dimethylnaphthalines in crude oils using two-dimensional capillary gas chromatography, indicating its usefulness in geochemical investigations (Schaefer & Höltkemeier, 1992).

Catalyst Research

Research on boronate-amine substituted catalysts involves 1-N,N-dimethylamino-8-borononaphthalene derivatives, showcasing the compound's potential in catalysis (Giles et al., 2003).

Organic Synthesis

The compound is used in the visible-light-induced regioselective cross-dehydrogenative coupling of isothiocyanatonaphthalenes with amines, an innovative approach in organic synthesis (Gan et al., 2020).

Electrochemistry

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine derivatives are explored in electrochemical labeling for the high-performance liquid chromatographic determination of amino acids, illustrating its significance in bioanalytical methods (Mahachi et al., 1984).

Propriétés

IUPAC Name |

4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHGTXTWIAKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183860 | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

CAS RN |

29711-79-3 | |

| Record name | 4-Isothiocyanato-N,N-dimethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29711-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029711793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 4-Dimethylamino-1-naphthyl Isothiocyanate a suitable reagent for studying N-terminal protein adducts?

A1: 4-Dimethylamino-1-naphthyl Isothiocyanate (DNITC) is a fluorogenic Edman reagent, meaning it reacts with amino acids to form fluorescent derivatives. [, ] This property is particularly useful for analyzing peptides and proteins. [] DNITC reacts with the N-terminal amino acid of a protein, forming a thiohydantoin derivative. This derivative can then be cleaved from the protein and analyzed using techniques like LC/MS/MS. The fluorescent nature of the DNITC derivative enhances the sensitivity of detection, allowing for the identification and quantification of even low-abundance protein adducts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)

![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)